molecular formula C5H6N2O4S2 B8588495 2-Methanesulfonylamino-thiazole-4-carboxylic acid

2-Methanesulfonylamino-thiazole-4-carboxylic acid

Cat. No. B8588495
M. Wt: 222.2 g/mol
InChI Key: XSWNRVRPSJXTHA-UHFFFAOYSA-N
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Patent
US06960664B2

Procedure details

A mixture of 2-methanesulfonylamino-thiazole-4-carboxylic acid methyl ester (5.5 g, 22 mmol) in 1M NaOH(50 mL) was stirred at rt for 1 h. The reaction mixture was extracted with ethyl acetate, concentrated and chromatographed on silica gel (ethyl acetate/ethanol, 97:3) to provide 2-methanesulfonylamino-thiazole-4-carboxylic acid (3.7 g) as a solid. MS (ESI−) for C5H6N2O4S2 m/z 220.9 (M−H)−.
Name
2-methanesulfonylamino-thiazole-4-carboxylic acid methyl ester
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6]=[C:7]([NH:10][S:11]([CH3:14])(=[O:13])=[O:12])[S:8][CH:9]=1)=[O:4]>[OH-].[Na+]>[CH3:14][S:11]([NH:10][C:7]1[S:8][CH:9]=[C:5]([C:3]([OH:4])=[O:2])[N:6]=1)(=[O:12])=[O:13] |f:1.2|

Inputs

Step One
Name
2-methanesulfonylamino-thiazole-4-carboxylic acid methyl ester
Quantity
5.5 g
Type
reactant
Smiles
COC(=O)C=1N=C(SC1)NS(=O)(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (ethyl acetate/ethanol, 97:3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)NC=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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